

Application Note: Quantification of Amygdalin in Plant Extracts by ^1H -NMR Spectroscopy

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Compound of Interest

Compound Name: Amygdaloside

Cat. No.: B3030826

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Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of various plants such as apricots, almonds, and peaches, is of significant interest to the pharmaceutical and food industries.^{[1][2]} Accurate and reliable quantification of amygdalin is crucial for product quality control, safety assessment, and research into its potential therapeutic applications.^[2] Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, precise, and non-destructive method for the quantitative analysis (qNMR) of amygdalin in plant extracts, providing both structural confirmation and concentration determination in a single experiment.^{[3][4][5]} This application note details a validated ^1H -NMR method for the quantification of amygdalin.

Principle of the Method

Quantitative ^1H -NMR (qNMR) relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific amygdalin proton signal with the integral of a known concentration of an internal standard, the concentration of amygdalin in the sample can be accurately determined. This method eliminates the need for an amygdalin reference standard for every measurement, once the method is validated.

Advantages of qNMR for Amygdalin Analysis

- **High Specificity:** The ^1H -NMR spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification of amygdalin.^{[3][5]}

- **Rapidity:** NMR measurements are typically fast, enabling high-throughput analysis.[4]
- **Non-destructive:** The sample can be recovered after analysis if needed.
- **Simultaneous Quantification and Identification:** Both qualitative and quantitative information are obtained in a single experiment.[3][4]
- **No Chromatographic Separation Required:** Analysis can often be performed on crude extracts, simplifying sample preparation.[4]

Experimental Protocols

1. Sample Preparation

This protocol is a general guideline and may require optimization depending on the plant matrix.

- **Materials:**
 - Dried and finely ground plant material (e.g., apricot kernels, almond seeds)
 - Methanol-d4 (CH₃OH-d₄)
 - Deuterium oxide (D₂O)
 - Potassium phosphate buffer (KH₂PO₄) in D₂O (e.g., 90 mM, pH 6.0)
 - Internal Standard (IS): Trimethylsilylpropionic acid sodium salt-d₄ (TMSP) or Hexamethyldisilane (HMD).[4][6]
 - Microcentrifuge tubes (1.5 mL or 2.0 mL)
 - Vortex mixer
 - Centrifuge
 - 5 mm NMR tubes
- **Procedure:**

- Weigh accurately approximately 30 mg of the dried, powdered plant material into a microcentrifuge tube.
- Prepare the extraction solvent by mixing CH₃OH-d₄ and KH₂PO₄ buffer in D₂O (1:1, v/v).
[4]
- Add a known concentration of the internal standard (e.g., TMSP at 0.01% w/w) to the extraction solvent.[4]
- Add 1.5 mL of the extraction solvent containing the internal standard to the plant material in the microcentrifuge tube.
- Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
- Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid material.
- Carefully transfer approximately 800 µL of the supernatant to a 5 mm NMR tube.

2. NMR Data Acquisition

- Instrument: 400 MHz or higher NMR spectrometer
- Solvent: CH₃OH-d₄ / D₂O with buffer and internal standard
- Temperature: 25°C
- Experiment: 1D ¹H NMR
- Key Parameters (may require optimization):
 - Pulse sequence: zg30 or similar
 - Number of scans: 128 or more for good signal-to-noise
 - Relaxation delay (d1): 5 times the longest T₁ of the signals of interest (a sufficiently long d1, e.g., 30s, is crucial for accurate quantification)
 - Acquisition time (aq): ~3-4 seconds

- Spectral width (sw): ~20 ppm

3. Data Processing and Quantification

- Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.
- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shift scale to the internal standard signal (TMSP at δ 0.00 ppm or HMD at δ 0.00 ppm).^[6]
- Identify the characteristic signal for amygdalin. The anomeric proton signal (H-1') is often well-resolved and suitable for quantification. In D₂O-based solvents, this appears around δ 4.8-4.9 ppm. The methine proton of the mandelonitrile moiety at around δ 5.9 ppm can also be used.^[4]
- Integrate the selected amygdalin signal and the internal standard signal.
- Calculate the concentration of amygdalin using the following formula:

$$C_{\text{amygdalin}} = (I_{\text{amygdalin}} / N_{\text{amygdalin}}) * (N_{\text{IS}} / I_{\text{IS}}) * (M_{\text{amygdalin}} / M_{\text{IS}}) * C_{\text{IS}}$$

Where:

- C = Concentration
- I = Integral value
- N = Number of protons for the integrated signal (for the anomeric proton of amygdalin, N=1)
- M = Molar mass

Data Presentation

Table 1: ¹H-NMR Chemical Shifts for Amygdalin

Proton Assignment	Chemical Shift (δ ppm) in D2O	Chemical Shift (δ ppm) in DMSO-d6
Phenyl-H	7.54 - 7.62	~7.4-7.5
CH-CN	5.90	~6.0
Anomeric H (Glc- β -O-CH)	Not specified in search results	Not specified in search results
Other Sugar Protons	3.36 - 4.62	~3.1-5.4

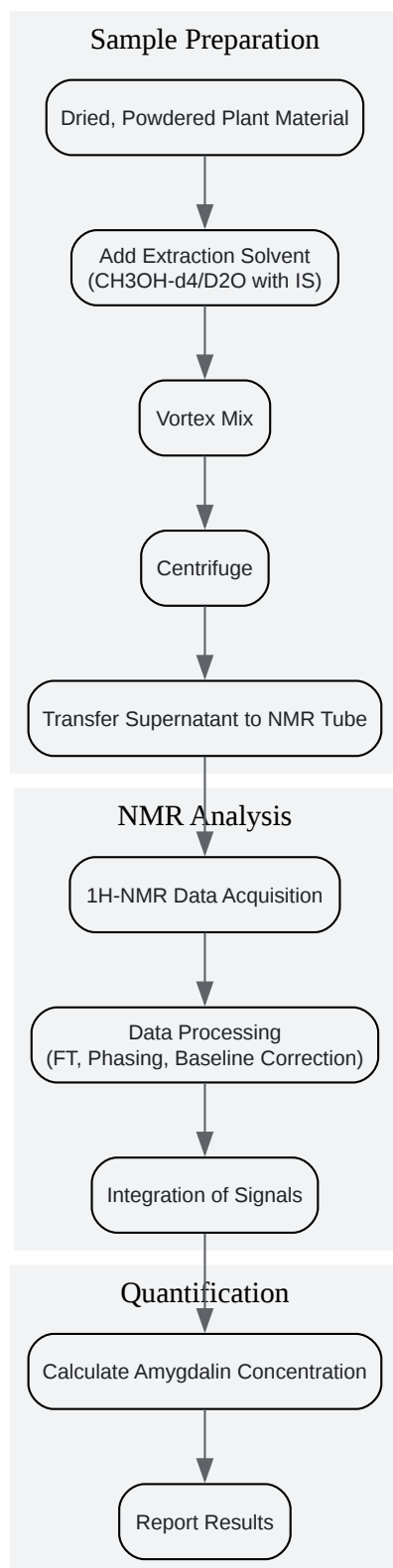
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.^[7]^[8]

Table 2: Quantitative Analysis of Amygdalin in Various Plant Seeds by 1H-qNMR

Plant Source	Amygdalin Content (% w/w)	Reference
Persicae semen (Lot 1)	2.72	^[6]
Persicae semen (Lot 2)	3.13	^[6]
Armeniacae semen (Lot 1)	3.62	^[6]
Armeniacae semen (Lot 2)	5.19	^[6]
Mume fructus	0.23	^[6]
Prunus serotina (dried leaves, range)	Traces to 2.10	^[9]

Mandatory Visualization

Experimental Workflow



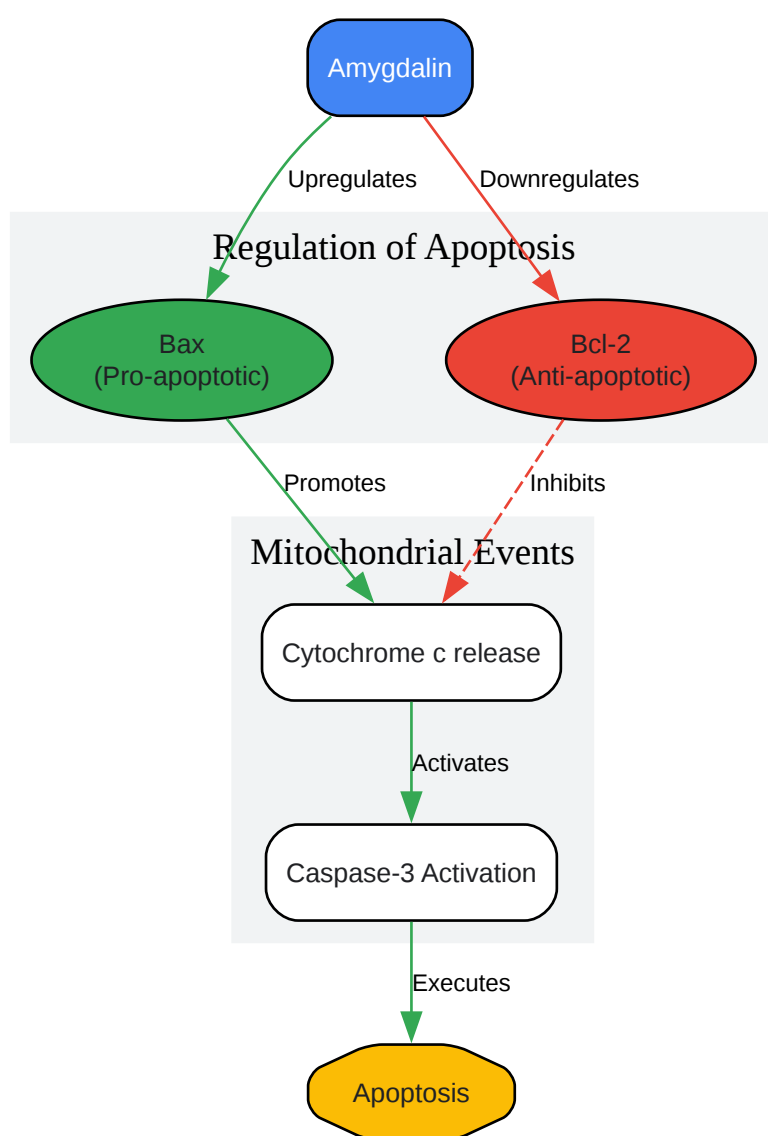
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Caption: Workflow for Amygdalin Quantification by NMR.

Signaling Pathways of Amygdalin

Apoptosis Induction Pathway

Amygdalin has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.[5][8][10] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[5][8][10] This leads to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner of apoptosis.[5][8]

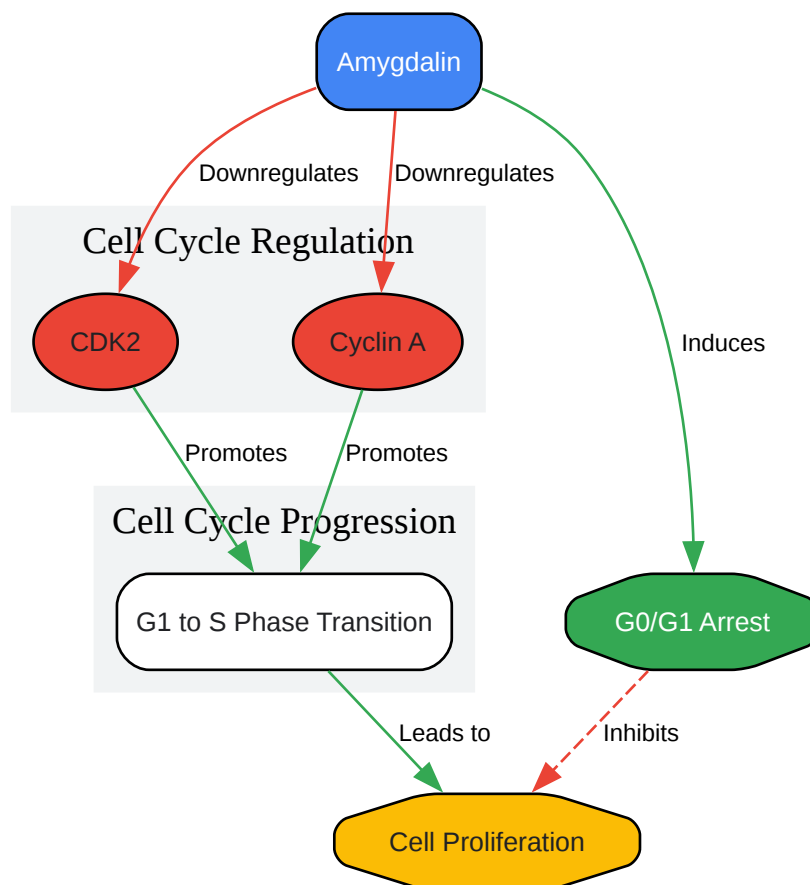


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Caption: Amygdalin-induced Apoptosis Signaling Pathway.

Cell Cycle Arrest Pathway

Amygdalin can also inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.^{[11][12]} It achieves this by downregulating the expression of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK2) and cyclins (Cyclin A).^{[9][13]}



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Caption: Amygdalin-induced Cell Cycle Arrest Pathway.

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